4-(Trifluoromethoxy)benzyl methyl sulfide
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Overview
Description
4-(Trifluoromethoxy)benzyl methyl sulfide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl methyl sulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzyl methyl sulfide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with a suitable thiol under basic conditions. One common method involves the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol attacks the benzyl bromide, displacing the bromide ion and forming the desired sulfide product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzyl methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzyl methyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)benzyl methyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzyl bromide: Shares the trifluoromethoxy group but has a bromide instead of a methyl sulfide.
4-(Trifluoromethyl)benzyl chloride: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)benzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide.
Uniqueness
4-(Trifluoromethoxy)benzyl methyl sulfide is unique due to the presence of both the trifluoromethoxy group and the methyl sulfide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(methylsulfanylmethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-14-6-7-2-4-8(5-3-7)13-9(10,11)12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELSCHGYJIWPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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